Bocidelpar, also known as ASP0367 or bocidelpar sulfate, is an orally administered small molecule that selectively modulates the peroxisome proliferator-activated receptor delta (PPARδ). This compound is primarily being investigated for its potential therapeutic effects in conditions associated with mitochondrial dysfunction, such as primary mitochondrial myopathy and Duchenne muscular dystrophy. The modulation of PPARδ is significant as it plays a crucial role in metabolic regulation and mitochondrial biogenesis, making bocidelpar a candidate for improving muscle function in affected patients .
Bocidelpar is classified as a PPARδ agonist, which means it activates the PPARδ receptor, influencing various metabolic pathways. The compound has a molecular formula of and a molecular weight of 460.49 g/mol. Its chemical structure includes several functional groups that contribute to its biological activity .
The synthesis of bocidelpar involves multiple steps, typically starting from commercially available precursors. While specific synthetic routes are proprietary, the general approach includes:
The synthesis process must adhere to Good Manufacturing Practices (GMP) to ensure quality and safety for human use .
Bocidelpar's molecular structure is characterized by its unique arrangement of atoms that facilitate its interaction with the PPARδ receptor. The key features include:
The precise three-dimensional conformation can be determined using techniques like X-ray crystallography or NMR spectroscopy, which provide insights into how bocidelpar fits into its biological target .
Bocidelpar undergoes several chemical reactions during its metabolic processes:
The mechanism of action of bocidelpar involves:
Bocidelpar exhibits several notable physical and chemical properties:
Bocidelpar is primarily used in research settings focused on:
Clinical trials are ongoing to further evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in human subjects .
Primary mitochondrial myopathies arise from direct genetic insults to the OXPHOS machinery. Pathogenic mutations can occur in any of the 37 genes within the multicopy mitochondrial genome (encoding 13 OXPHOS subunits, 22 transfer RNAs, and 2 ribosomal RNAs) or in over 300 nuclear genes involved in mitochondrial structure, function, maintenance, or regulation [6]. These mutations impair ATP synthesis through several mechanisms: disruption of electron transport chain (ETC) complex assembly or function, compromised mitochondrial protein synthesis, defective mitochondrial dynamics (fusion/fission), or impaired quality control mechanisms like mitophagy. Consequently, cells experience an energy deficit, increased reactive oxygen species (ROS) production, and accumulation of metabolic intermediates. Skeletal muscle, with its high energy demands, is particularly vulnerable, manifesting as exercise intolerance, muscle weakness, and fatigue. Histopathological hallmarks include ragged-red fibers (subsarcolemmal mitochondrial accumulation) and cytochrome c oxidase (COX)-negative fibers [6]. The clinical heterogeneity of PMM reflects the genetic heterogeneity and the principles of heteroplasmy (the coexistence of mutant and wild-type mtDNA within a cell). Symptom onset and severity correlate with the mutant mtDNA load (heteroplasmy level) exceeding tissue-specific thresholds, typically ranging from 60% to 95% depending on the specific mutation and tissue [6].
Duchenne muscular dystrophy pathophysiology initiates with the absence of functional dystrophin protein due to mutations (primarily deletions) in the DMD gene on the X chromosome. Dystrophin links the intracellular actin cytoskeleton to the extracellular matrix via the dystrophin-glycoprotein complex (DGC). Its absence destabilizes the sarcolemma, making muscle fibers susceptible to contraction-induced damage, calcium influx, inflammation, necrosis, and eventual replacement by fibrotic tissue and fat [1] [4]. Crucially, secondary mitochondrial dysfunction is a major driver of DMD progression. Dystrophin deficiency disrupts signaling pathways and cellular homeostasis, leading to impaired mitochondrial structure, function, and biogenesis. Key features include:
This acquired mitochondrial dysfunction exacerbates the energy deficit in already compromised muscle fibers, accelerating weakness, wasting, and loss of function. It contributes significantly to the progressive cardiomyopathy and respiratory insufficiency that are leading causes of death in DMD [1] [4].
Despite advances in understanding the molecular basis of PMM and DMD, significant unmet therapeutic needs persist, particularly concerning the core issue of bioenergetic failure:
Table 1: Key Unmet Needs in PMM and DMD Management
Domain | Unmet Need | Impact on Patients |
---|---|---|
Disease Modification | Lack of therapies directly targeting mitochondrial dysfunction/bioenergetic failure | Progressive decline in muscle function, cardiac/respiratory failure |
Symptom Management | Inadequate treatment for debilitating fatigue and exercise intolerance | Reduced mobility, participation in daily activities, quality of life |
Non-Ambulatory Patients | Severe lack of therapeutic options after loss of ambulation; focus shifts away from functional improvement | Loss of independence in self-care, communication, and other upper limb-dependent activities [2] |
Cardiac & Respiratory Care | Need for therapies that significantly delay onset/progression of cardiomyopathy and respiratory insufficiency | Premature mortality; frequent hospitalizations |
Access & Equity | Extremely high cost of novel therapies; limited availability globally | Significant disparities in care and outcomes |
The peroxisome proliferator-activated receptor delta (PPARδ) is a nuclear hormone receptor transcription factor abundantly expressed in tissues with high fatty acid catabolism, notably skeletal muscle, heart, and liver. PPARδ functions as a master regulator of genes involved in mitochondrial biogenesis, fatty acid uptake, fatty acid oxidation (FAO), oxidative metabolism, and fiber-type switching [1] [3] [5]. Activation of PPARδ leads to:
The rationale for targeting PPARδ in PMM and DMD stems directly from this biology:
Bocidelpar (ASP0367, MA-0211) is a potent, selective, orally administered small molecule modulator of PPARδ, specifically designed to exploit this therapeutic rationale for disorders of bioenergetic failure like PMM and DMD [1] [3] [5].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3